molecular formula C22H21ClFN7 B11285674 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11285674
M. Wt: 437.9 g/mol
InChI Key: USSIKOBWMUSMIM-UHFFFAOYSA-N
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Description

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated or defluorinated products .

Scientific Research Applications

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21ClFN7

Molecular Weight

437.9 g/mol

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21ClFN7/c1-29-21-19(14-25-29)20(26-17-7-5-16(24)6-8-17)27-22(28-21)31-11-9-30(10-12-31)18-4-2-3-15(23)13-18/h2-8,13-14H,9-12H2,1H3,(H,26,27,28)

InChI Key

USSIKOBWMUSMIM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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